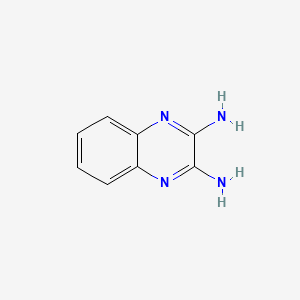

Quinoxaline-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDZVVVPVCUUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287094 | |

| Record name | Quinoxaline-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-47-7 | |

| Record name | 6640-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoxaline 2,3 Diamine and Its Research Derivatives

Classical and Conventional Synthetic Approaches

The synthesis of the quinoxaline (B1680401) scaffold, a privileged bicyclic heteroaromatic system, has been a subject of extensive research for over a century. Classical and conventional methods remain fundamental in accessing quinoxaline-2,3-diamine and its derivatives, primarily relying on building the core ring structure and subsequently functionalizing it.

Condensation Reactions of 1,2-Diamines with 1,2-Dicarbonyl Compounds for Quinoxaline Core Formation

The most traditional and widely employed method for constructing the quinoxaline ring is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. sapub.orgnih.govresearchgate.net This approach is valued for its simplicity and efficiency. The reaction typically involves refluxing the two components in a suitable solvent, often with an acid catalyst to facilitate the cyclization and subsequent dehydration. sapub.orgarcjournals.org

The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl precursors. For instance, the reaction of o-phenylenediamine (B120857) with benzil (B1666583) yields 2,3-diphenylquinoxaline, while using glyoxal (B1671930) leads to the parent quinoxaline. arcjournals.org

The acid-catalyzed condensation of 1,2-diamines with 1,2-dicarbonyl compounds proceeds through a well-established mechanism. The reaction is typically facilitated by Brønsted or Lewis acids. researchgate.net

The proposed mechanism involves the following key steps:

Protonation of the Carbonyl Group: The acid catalyst protonates one of the carbonyl oxygens of the 1,2-dicarbonyl compound, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the amino groups of the 1,2-diamine acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiaminal intermediate.

Dehydration: The hemiaminal intermediate undergoes dehydration (loss of a water molecule) to form a Schiff base (imine).

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

Final Dehydration: A second dehydration step occurs, leading to the formation of a stable, aromatic dihydropyrazine (B8608421) ring, which subsequently aromatizes to the final quinoxaline product.

Various catalysts have been employed to promote this reaction, including hydrochloric acid, p-toluenesulfonic acid, iodine, and heteropolyacids, each influencing reaction times and yields. sapub.orgresearchgate.netmdpi.com

When unsymmetrically substituted 1,2-diamines or 1,2-dicarbonyl compounds are used, the condensation reaction can potentially yield a mixture of two constitutional isomers. The regioselectivity of the reaction—the preferential formation of one isomer over the other—is dictated by the electronic and steric properties of the substituents on the reactants.

For example, the reaction of a substituted o-phenylenediamine with an unsymmetrical diketone can lead to two different quinoxaline products. The outcome is determined by which amino group attacks which carbonyl group first. Generally, the more nucleophilic amino group will preferentially attack the more electrophilic carbonyl carbon. Electron-donating groups on the diamine increase its nucleophilicity, while electron-withdrawing groups on the dicarbonyl compound increase its electrophilicity, influencing the reaction's pathway and the resulting isomer ratio. researchgate.net Isotopic labeling studies, such as those using ¹⁵N, have been instrumental in determining the regioselectivity and elucidating the isomeric outcomes in these complex systems. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoxalines (e.g., 2,3-Dichloroquinoxaline) for Diamine Functionalization

A prevalent strategy for the synthesis of this compound and its derivatives involves the functionalization of a pre-formed quinoxaline core via nucleophilic aromatic substitution (SNAr). This method is particularly effective when starting with highly activated precursors like 2,3-dichloroquinoxaline (B139996). researchgate.net The electron-withdrawing nature of the pyrazine (B50134) ring and the two chlorine atoms makes the C2 and C3 positions highly susceptible to nucleophilic attack.

The reaction involves treating 2,3-dichloroquinoxaline with an amine nucleophile. The process can be controlled to achieve either mono- or di-substitution. By using a variety of amino substrates, a diverse library of unsymmetrical 2,3-diaminoquinoxaline derivatives can be generated. researchgate.net The reaction is often carried out in polar solvents and may be facilitated by a base to neutralize the HCl formed during the substitution. fishersci.co.uk This pathway offers a reliable route to compounds that are otherwise difficult to access through direct condensation methods. researchgate.netnih.gov

For example, reacting 2,3-dichloroquinoxaline with two equivalents of ammonia (B1221849) or a primary/secondary amine leads to the corresponding this compound derivative. The stepwise substitution allows for the introduction of two different amine functionalities if desired. rsc.org

Oxidative Ring-Opening/Cyclization Cascade Reactions

More advanced synthetic strategies involve cascade reactions, where multiple bond-forming events occur in a single pot. One such approach is the oxidative ring-opening and cyclization of other heterocyclic precursors. A notable example is the synthesis of 2-aryl-3-(2-aminoaryl)quinoxalines from 2-substituted indoles and 1,2-diaminobenzenes. nih.gov

In this tandem reaction, the indole (B1671886) is first activated, often through iodination, and then undergoes an oxidative cleavage (a Kornblum-type oxidation) to generate an active imine intermediate in situ. This reactive intermediate is then trapped by the 1,2-diaminobenzene present in the reaction mixture, which initiates a cyclization and subsequent aromatization to form the quinoxaline ring system. nih.govresearchgate.net This method provides a direct route to complex quinoxaline derivatives from readily available starting materials in a one-pot procedure. nih.gov

Advanced and Green Synthetic Protocols in this compound Research

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of quinoxalines. These advanced protocols aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

One significant advancement is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. sapub.orgmdpi.com This technique has been successfully applied to the classical condensation reaction of 1,2-diamines and 1,2-dicarbonyls.

Solvent-free reactions, or "grinding" methods, represent another green approach. For instance, the synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives has been achieved by simply grinding a substituted o-phenylene diamine with oxalic acid at room temperature, offering excellent atom economy. ias.ac.in

The use of water as a reaction medium is also a key aspect of green quinoxaline synthesis. Several protocols have been developed where the condensation reaction proceeds efficiently in water, sometimes without the need for any catalyst, making the process cleaner and more sustainable. semanticscholar.orgchim.it Furthermore, the development and application of recyclable catalysts, such as solid acid catalysts and task-specific ionic liquids, have gained traction, simplifying product isolation and reducing chemical waste. nih.gov

Below is a table summarizing various synthetic approaches for quinoxaline derivatives.

| Methodology | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Classical Condensation | o-Phenylenediamine, Benzil | Reflux in Ethanol (B145695)/Acetic Acid | High yield, simple procedure | nih.govarcjournals.org |

| Nucleophilic Aromatic Substitution (SNAr) | 2,3-Dichloroquinoxaline, Various Amines | Controlled C-N coupling | Access to unsymmetrical derivatives | researchgate.net |

| Microwave-Assisted Synthesis | 1,2-Diamine, 1,2-Dicarbonyl | Microwave irradiation (e.g., 60s at 160W) | Rapid reaction times, high efficiency | |

| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid | Grinding at room temperature | High atom economy, no solvent waste | ias.ac.in |

| Aqueous Synthesis | 1,2-Diamine, 1,2-Dicarbonyl | Reaction in water, catalyst-free | Environmentally benign, mild conditions | semanticscholar.org |

| Oxidative Cascade Reaction | 2-Substituted Indole, 1,2-Diaminobenzene | One-pot, room temperature | Direct synthesis of complex structures | nih.gov |

Catalytic Synthesis Approaches

Catalysis plays a crucial role in the synthesis of quinoxaline derivatives, offering pathways with higher efficiency and selectivity. Research has focused on the application of various catalytic systems, including transition metal complexes and polymer-supported catalysts, to enhance the synthesis of these heterocyclic compounds.

Transition metal complexes have been effectively utilized as catalysts in the synthesis of quinoxaline derivatives. For instance, Zirconium(IV)-modified silica (B1680970) gel has been noted as a catalyst for preparing quinoxalines. nih.gov An environmentally benign catalytic method for the efficient synthesis of quinoxaline derivatives has been developed using ZrOCl2·8H2O in ethanol as a green solvent under mild conditions. researchgate.net

Molybdophosphovanadates (MoVP) supported on commercial alumina (B75360) cylinders have also been reported as effective catalysts for quinoxaline synthesis. nih.govresearchgate.net These catalysts, prepared by incipient wetness impregnation, facilitate the reaction between o-phenylenediamines and 1,2-diketones. nih.govresearchgate.net In one study, CuH2PMo11VO40 supported on alumina demonstrated high activity in the synthesis of quinoxaline derivatives at room temperature. nih.gov The use of these catalysts resulted in high yields of quinoxaline derivatives under heterogeneous conditions. nih.govresearchgate.net The reaction of o-phenylenediamine and benzil in toluene, catalyzed by AlCuMoVP, yielded quinoxaline with 100% selectivity and a 92% yield. nih.gov

| Catalyst | Yield (%) | Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| AlCuMoVP | 92 | 100 | 100 mg catalyst, 1 mmol o-phenylenediamine, 1 mmol benzil, 7 mL toluene, 2h at 25°C |

| AlFeMoVP | 80 | 100 | 100 mg catalyst, 1 mmol o-phenylenediamine, 1 mmol benzil, 7 mL toluene, 2h at 25°C |

Polymer-supported catalysts offer advantages such as ease of separation and potential for recycling. Polymer-supported sulphanilic acid has been identified as an effective heterogeneous catalyst for the one-pot synthesis of various quinoxaline derivatives. arabjchem.org This catalyst facilitates the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds in ethanol, providing excellent yields both under reflux and at room temperature. arabjchem.org In a model reaction, using 5% polymer-supported sulphanilic acid as the catalyst, the reaction was completed in 35 minutes with a 90% yield under reflux, and in 40 minutes with an 88% yield at room temperature. arabjchem.org

More recently, porous organic polymers have been used to support ruthenium (POPs-Ru) as highly efficient catalysts for the cascade aromatization of quinoxalin-2(1H)-one and C-H annulation with alkynes. nih.gov These catalysts have shown high activity and good functional group tolerance in producing furo[2,3-b]quinoxaline (B11915687) derivatives. nih.gov

A significant advantage of heterogeneous and polymer-supported catalysts is their reusability, which contributes to more sustainable and cost-effective synthetic processes. The reusability of alumina-supported heteropolyoxometalates, such as AlCuMoVP, has been demonstrated. nih.gov After the initial reaction, the catalyst can be filtered, washed, and reused in subsequent reactions with no significant loss of catalytic activity observed after four cycles. nih.gov

Similarly, polymer-supported sulphanilic acid has shown good recyclability, retaining its catalytic activity for up to five cycles. arabjchem.org The reusability of ZrOCl2·8H2O has also been successfully examined without any noticeable loss of its catalytic activity. researchgate.net In another study, phosphate-based mineral fertilizers (MAP, DAP, and TSP) used as catalysts were found to retain their catalytic activities for up to six cycles with only a slight loss in capacity. dergipark.org.tr The heterogeneous nature of these catalysts allows for simple filtration and reuse, making them environmentally and economically attractive. nih.govarabjchem.orgdergipark.org.tr

| Catalyst | Number of Cycles | Observed Activity Loss |

|---|---|---|

| AlCuMoVP | 4 | No appreciable loss |

| Polymer Supported Sulphanilic Acid | 5 | Almost retained activity |

| ZrOCl2·8H2O | Multiple | No noticeable loss |

| MAP, DAP, TSP | 6 | ~5% loss in yield |

Solvent-Free Synthetic Methods

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental pollution and simplify experimental procedures. One such method for the synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives involves the one-pot reaction of substituted o-phenylene diamine and oxalic acid at room temperature by simple grinding. ias.ac.in This method proceeds without a catalyst and offers excellent atom economy. ias.ac.in In a typical experiment, a mixture of oxalic acid dihydrate and o-phenylene diamine is ground together until it melts, with the reaction progressing upon occasional grinding. ias.ac.in

Another solvent-free approach utilizes microwave irradiation in the absence of a solvent. scispace.comresearchgate.net The reaction of 1,2-dicarbonyl compounds (like benzil) or α-hydroxyketones with 1,2-diamines can be carried out on mineral supports such as acidic alumina, which also acts as a catalyst. scispace.comresearchgate.net

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for optimizing organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. udayton.edu This methodology has been successfully applied to the synthesis of quinoxaline derivatives. udayton.edujocpr.com

In one approach, the reaction of 2,3-dichloroquinoxaline with a nucleophile is carried out in a microwave for 5 minutes at 160°C, resulting in good yields of the desired products. udayton.edu This microwave-assisted method offers the advantage of being solvent-free, which further enhances its green credentials. udayton.edu Another study reports the synthesis of quinoxaline derivatives by condensing diamines and dicarbonyls under microwave heating in a solvent-free medium, achieving excellent yields (80-90%) in just 3.5 minutes. e-journals.in

The use of microwave irradiation can also be combined with catalysts. For example, the synthesis of substituted quinoxalines using MgBr2.OEt2 as a catalyst under microwave irradiation resulted in good yields within minutes. jocpr.com Similarly, a polar paste system, where a small amount of a high-boiling polar solvent like DMSO is added to the reactants before microwave exposure, has been shown to be highly effective, yielding products in the 90-97% range after just 3 minutes of irradiation. scispace.comresearchgate.net

| Reactants | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|

| 2,3-dichloroquinoxaline + nucleophile | 160°C, Solvent-free | 5 min | 69% (for N2,N3-dibenzylthis compound) |

| Diamines + Dicarbonyls | Solvent-free | 3.5 min | 80-90% |

| Pyridine-2,3-diamine + 1-Phenyl-propane-1,2-dione | MgBr2.OEt2 catalyst | - | 94% |

| Benzene-1,2-diamine + Benzil | Polar paste (DMSO) | 3 min | 95-96% |

Development of Environmentally Benign Synthetic Pathways

The development of environmentally benign or "green" synthetic pathways is a major focus in modern chemistry. For quinoxaline synthesis, this includes the use of recyclable catalysts, alternative energy sources like microwaves and ultrasound, and the replacement of hazardous solvents with greener alternatives. nih.govrsc.org

The use of water as a solvent is a significant step towards greener synthesis. ijiset.comresearchgate.net Montmorillonite K-10 has been used as an efficient and recyclable catalyst for the one-pot synthesis of quinoxaline derivatives in water at ambient temperature, presenting an operationally simple and practical green procedure. researchgate.net The use of mineral fertilizers as heterogeneous catalysts also represents an eco-friendly approach. nih.gov

Solvent-free methods, as discussed previously, are inherently environmentally benign. ias.ac.inscispace.com The simple grinding of reactants or the use of microwave irradiation without a solvent minimizes waste and avoids the use of volatile organic compounds. ias.ac.inudayton.edu The combination of microwave assistance with the absence of costly and harmful solvents exemplifies a novel and green methodology for synthesizing quinoxaline derivatives. udayton.edu

Synthesis of Specific this compound Research Derivatives

The creation of specific this compound derivatives often involves the functionalization of a core quinoxaline structure, typically through nucleophilic substitution reactions on a highly reactive intermediate.

The synthesis of symmetrically substituted N²,N³-bis(aryl)this compound derivatives is commonly achieved through a nucleophilic displacement reaction. A key precursor for this method is 2,3-dichloroquinoxaline (2,3-DCQ). This intermediate is typically prepared from the cyclocondensation of o-phenylenediamine with oxalic acid to yield quinoxaline-2,3-dione, which is subsequently chlorinated.

The synthesis proceeds by reacting 2,3-dichloroquinoxaline with two equivalents of a substituted or unsubstituted aniline (B41778) (or other aryl amine). The reaction involves the displacement of both chlorine atoms by the aryl amine nucleophile, leading to the formation of the desired symmetrical 2,3-bis(arylamino) product. The reaction conditions can be varied, but often involve heating the reactants in a suitable solvent. This method offers a straightforward route to a wide range of derivatives due to the commercial availability of diverse aryl amines. nih.gov

Table 1: Synthesis of N²,N³-bis(3-chlorophenyl)this compound

| Starting Material | Reagent | Product | Yield | M.P. (°C) |

|---|

The preparation of non-symmetrical derivatives, such as N²-Alkyl-N³-phenylthis compound, requires a more controlled, stepwise approach to differentiate the substitutions at the C2 and C3 positions. The synthesis also utilizes 2,3-dichloroquinoxaline as the starting intermediate. tandfonline.com

The process involves a sequential C-N coupling. First, 2,3-dichloroquinoxaline is treated with one equivalent of an alkyl amine in the presence of a base like potassium carbonate (K₂CO₃). This results in a mono-substituted intermediate, 2-chloro-N-alkylquinoxalin-3-amine. Following the isolation of this intermediate, it is then reacted with a second amine, in this case, an aniline derivative, to displace the remaining chlorine atom. This second nucleophilic substitution yields the final, asymmetrically substituted N²-Alkyl-N³-phenylthis compound. The order of amine addition can potentially be reversed to achieve the same product. This stepwise method allows for the precise installation of different functional groups at the 2- and 3-positions of the quinoxaline core. tandfonline.com

Table 2: Synthesis Scheme for N²-Alkyl-N³-phenylthis compound Derivatives

| Step | Reactant 1 | Reactant 2 | Intermediate/Product |

|---|---|---|---|

| 1 | 2,3-Dichloroquinoxaline | Alkyl amine (e.g., R-NH₂) | 2-Chloro-N-alkylquinoxalin-3-amine |

Quinoxaline-2,3-dione is a cornerstone intermediate in the synthesis of numerous quinoxaline derivatives, including the diamine family. Its preparation is typically straightforward and efficient, making it an ideal starting point for more complex structures.

The most common synthesis of quinoxaline-2,3-dione involves the cyclocondensation reaction between an o-phenylenediamine and oxalic acid. arcjournals.org This reaction is generally performed under acidic conditions (e.g., in the presence of hydrochloric acid) with heating. tandfonline.comarcjournals.org Research has shown that this condensation can be performed using both conventional reflux heating and microwave irradiation, with the latter often resulting in higher yields and shorter reaction times. nih.gov

Once formed, quinoxaline-2,3-dione serves as a versatile precursor. For the synthesis of this compound derivatives, the most critical subsequent transformation is its conversion to 2,3-dichloroquinoxaline. This is achieved by treating the dione (B5365651) with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). tandfonline.com The resulting 2,3-dichloroquinoxaline is highly activated towards nucleophilic substitution, allowing for the introduction of amines to form the target diamine compounds as described in the sections above. nih.govtandfonline.com

Table 3: Key Transformations Involving Quinoxaline-2,3-dione

| Transformation | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Dione Formation | o-Phenylenediamine | Oxalic Acid, HCl | Quinoxaline-2,3-dione tandfonline.comarcjournals.org |

Chemical Reactivity and Transformation Studies of Quinoxaline 2,3 Diamine Scaffolds

Reactivity of Amine Functionalities (e.g., Schiff Base Formation, Acylation)

The presence of two primary amine groups at the 2 and 3 positions of the quinoxaline (B1680401) ring makes this scaffold highly reactive towards a variety of electrophilic reagents. This reactivity is central to the synthesis of a wide array of derivatives.

Schiff Base Formation: The condensation of the diamine with aldehydes and ketones readily forms Schiff bases, also known as imines. This reaction is a cornerstone for creating new carbon-nitrogen double bonds and extending the molecular framework. For instance, the reaction of quinoxaline-2,3-diamine with various aromatic aldehydes can lead to the formation of N,N'-bis(arylmethylene)quinoxaline-2,3-diamines. These Schiff bases are not merely synthetic intermediates but often exhibit their own unique biological and photophysical properties.

Acylation: The amine functionalities of this compound are also susceptible to acylation reactions. Treatment with acyl chlorides or anhydrides introduces acyl groups onto the nitrogen atoms, forming amides. This transformation is often employed to modify the electronic properties of the molecule or to introduce new functional groups for further elaboration. For example, O-acylation has been explored as a strategy in lead optimization in medicinal chemistry. researchgate.net

| Reagent Type | Reaction | Product Type |

| Aldehydes/Ketones | Schiff Base Formation | Imines |

| Acyl Chlorides/Anhydrides | Acylation | Amides |

Cyclization and Polyheterocyclic System Formation Reactions

The strategic placement of the two amine groups in this compound facilitates a variety of cyclization reactions, enabling the construction of complex polyheterocyclic systems. These reactions often involve the condensation of the diamine with bifunctional reagents, leading to the formation of new fused ring systems.

One common strategy involves the reaction of this compound with α-dicarbonyl compounds or their equivalents. This can lead to the formation of new heterocyclic rings fused to the pyrazine (B50134) ring of the quinoxaline core. For example, reaction with a 1,2-dicarbonyl compound can result in the formation of a new pyrazine ring, leading to a pyrazino[2,3-b]quinoxaline system. Similarly, reactions with other bifunctional reagents can yield a diverse array of fused heterocycles, each with a unique three-dimensional structure and potential for biological activity or material application. The synthesis of quinoxaline derivatives through the cyclocondensation of o-phenylenediamine (B120857) with glyoxal (B1671930) is a well-established method. sapub.org

Investigation of Substitution Reactions on the Quinoxaline Ring (e.g., Electrophilic, Nucleophilic)

The quinoxaline ring itself is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions.

Electrophilic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, the benzene (B151609) portion of the quinoxaline nucleus is deactivated towards electrophilic attack compared to benzene itself. However, electrophilic substitution reactions can still occur, typically at the 5- and 8-positions, which are para to the nitrogen atoms and thus relatively less deactivated. Nitration, for example, can introduce a nitro group onto the quinoxaline ring, which can then be a handle for further functionalization. sapub.org

Nucleophilic Substitution: The electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic attack. This is particularly true for quinoxaline derivatives bearing a good leaving group at the 2- or 3-position, such as a halogen. Nucleophilic aromatic substitution (SNAr) reactions provide a powerful tool for introducing a wide range of substituents onto the quinoxaline core. For instance, 2,3-dichloroquinoxaline (B139996) is a common starting material that readily undergoes substitution with various nucleophiles, including amines, thiols, and alkoxides, to yield 2,3-disubstituted quinoxaline derivatives. researchgate.netnih.gov The vicarious nucleophilic substitution (VNS) of hydrogen has also been explored as a method for functionalizing the quinoxaline ring. rsc.org

| Reaction Type | Position of Attack | Driving Factor |

| Electrophilic Substitution | 5- and 8-positions | Deactivation of the benzene ring |

| Nucleophilic Substitution | 2- and 3-positions | Electron-deficient pyrazine ring |

Metal Complexation and Ligand Chemistry Research

The nitrogen atoms of the pyrazine ring and the exocyclic amine groups in this compound and its derivatives make them excellent ligands for a variety of metal ions. The resulting metal complexes often exhibit interesting photophysical, catalytic, and biological properties.

Exploration of Chelation Properties and Bridging Nature of this compound Ligands

This compound and its derivatives can act as chelating ligands, binding to a metal center through two or more donor atoms. The two nitrogen atoms of the pyrazine ring can coordinate to a metal, forming a five-membered chelate ring. Furthermore, the exocyclic amine groups can also participate in coordination, leading to more complex coordination modes. The bridging nature of the quinoxaline moiety allows for the formation of polynuclear metal complexes, where the ligand spans two or more metal centers. ijfans.org This bridging capability is crucial in the design of functional materials with specific electronic or magnetic properties.

Synthesis and Characterization of Transition Metal Complexes with this compound Ligands

A wide range of transition metal complexes involving this compound and its derivatives have been synthesized and characterized. eurjchem.comresearchgate.netrdd.edu.iq These complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand used. eurjchem.comresearchgate.net Characterization techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy are employed to elucidate the structure and bonding within these complexes. researchgate.netrdd.edu.iq The study of these complexes is driven by their potential applications in catalysis, sensing, and medicine.

| Metal Ion | Potential Geometry |

| Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral eurjchem.com |

| Ni(II) | Square Planar researchgate.net |

Research into the Design of Cyclometalating Agents based on this compound

Quinoxaline-based ligands have been investigated as cyclometalating agents, particularly for heavy metal ions like iridium(III) and platinum(II). ijfans.orgnih.gov In cyclometalation, the ligand coordinates to the metal center through both a heteroatom (like nitrogen) and a carbon-metal bond, forming a stable metallacycle. The resulting cyclometalated complexes often display strong luminescence and are of interest for applications in organic light-emitting diodes (OLEDs) and as photosensitizers. ijfans.orgnih.gov The electron-deficient nature of the quinoxaline ring can lead to longer wavelength absorption and emission features in these complexes. nih.gov

Spectroscopic Characterization Techniques and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of quinoxaline (B1680401) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectra of symmetrically N,N'-disubstituted quinoxaline-2,3-diamines, the protons of the quinoxaline core often exhibit two distinct signals due to the molecule's symmetry. nih.gov For instance, in the spectrum of N²,N³-bis(4-methoxyphenyl)quinoxaline-2,3-diamine, the aromatic protons of the quinoxaline ring appear as two doublets of doublets at approximately 7.45 ppm and 7.26 ppm. The two NH protons typically appear as a broad singlet, which is exchangeable with D₂O, as seen at 8.84 ppm for this compound. The substituents on the amino groups present their own characteristic signals, such as the singlet for methoxy (B1213986) protons at 3.76 ppm. nih.gov

Similarly, ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. For symmetrically substituted derivatives, the quinoxaline moiety shows two signals for the quaternary carbons. nih.gov The chemical shifts provide insight into the electronic environment of each carbon atom. For example, the ¹³C NMR spectrum of N²-cyclopropyl-N³-(3-fluorophenyl)this compound displays a range of signals corresponding to the carbons of the quinoxaline, cyclopropyl, and fluorophenyl moieties. tandfonline.com

Interactive Table: ¹H NMR Data for Selected N²,N³-Diarylthis compound Derivatives (500 MHz, DMSO-d₆)

| Compound | Quinoxaline Ar-H (ppm) | NH (ppm) | Substituent Ar-H (ppm) | Other Protons (ppm) |

|---|---|---|---|---|

| N²,N³-Diphenylthis compound | 7.55 (dd), 7.33 (dd) | 9.63 (br. s) | 7.93 (d), 7.42 (t), 7.14 (t) | - |

| N²,N³-bis(p-tolyl)this compound | 7.48 (dd), 7.28 (dd) | 9.42 (br. s) | 7.72 (d), 7.21 (d) | 2.33 (s, CH₃) |

| N²,N³-bis(4-methoxyphenyl)this compound | 7.45 (dd), 7.26 (dd) | 8.84 (br. s) | 7.77 (d), 6.98 (d) | 3.76 (s, OCH₃) |

Mass Spectrometry (MS and LC-MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound derivatives. Electrospray ionization (ESI) is a commonly used method for these compounds, often coupled with liquid chromatography (LC-MS). tandfonline.com

The mass spectrum typically shows a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound. For example, in the analysis of various N²,N³-disubstituted 6-bromo-quinoxaline-2,3-diamines, the mass spectra displayed the expected molecular ion peaks corresponding to their respective molecular formulas. ptfarm.pl For instance, the mass spectrum of a synthesized 3-chloro-N-isopropylquinoxaline-2-amine showed the [M+H]⁺ peak at m/z 222.07, consistent with its calculated molecular formula C₁₁H₁₂ClN₃. tandfonline.com

Analysis of the fragmentation patterns can provide further structural information, helping to confirm the connectivity of atoms within the molecule. The fragmentation often involves the loss of substituents or cleavage of the rings, and the resulting fragment ions are detected to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound and its derivatives, IR spectroscopy is particularly useful for identifying the N-H and C=N bonds.

The IR spectra of N²,N³-diarylquinoxaline-2,3-diamines, recorded using KBr pellets, typically show a characteristic absorption band for the N-H stretching vibration in the range of 3300–3400 cm⁻¹. nih.gov For example, N²,N³-diphenylthis compound exhibits an N-H stretch at 3311 cm⁻¹. nih.gov The stretching vibration of the C=N bond within the quinoxaline ring system is generally observed in the region of 1600–1660 cm⁻¹. nih.govptfarm.pl Aromatic C-H stretching vibrations are also visible, typically above 3000 cm⁻¹. nih.gov

Interactive Table: Key IR Absorption Bands for Selected this compound Derivatives (KBr, cm⁻¹)

| Compound | ν(N-H) | ν(C=N) | ν(Ar C-H) |

|---|---|---|---|

| N²,N³-Di(pyridin-2-yl)this compound | 3372 | 1667 | 3107 |

| N²,N³-Diphenylthis compound | 3311 | 1642 | 3075 |

| N²,N³-bis(4-methoxyphenyl)this compound | 3387 | 1656 | 3070 |

UV-Visible Spectroscopy for Electronic Transitions and Optical Property Investigations

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to investigate the optical properties of quinoxaline derivatives. The spectra of these compounds are characterized by absorption bands that arise from π-π* and n-π* electronic transitions. nih.gov

The quinoxaline core itself absorbs in the UV region. nih.gov For derivatives like 2,3-bis[(E)-2-phenylvinyl]-quinoxaline, the UV-Vis spectrum shows maxima corresponding to π-π* transitions around 305–325 nm and n-π* transitions of the C=N bonds at approximately 400–410 nm. nih.gov The introduction of various substituents onto the this compound scaffold can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the electronic nature of the substituent. nih.gov Donor-acceptor systems based on quinoxaline-amine derivatives often exhibit intramolecular charge transfer (ICT) transitions, which can be influenced by solvent polarity. researchgate.netrsc.org For example, a series of 2,3-di(thiophen-2-yl)quinoxaline amine derivatives showed ICT transitions in the range of 390 to 461 nm. researchgate.net

X-ray Crystallography for Single Crystal Structural Determination and Conformation Studies

The crystal structure of a 2,2′-(quinoxaline-2,3-diyl)diphenol dimethylformamide solvate has been reported, revealing detailed structural information. researchgate.net The analysis confirmed the connectivity of the atoms and provided insights into intermolecular interactions, such as hydrogen bonding between the dimethylformamide molecule and the quinoxaline derivative. researchgate.net It also determined the dihedral angles between the quinoxaline ring and the substituted benzene (B151609) rings. researchgate.net For quinoxaline derivatives synthesized from non-symmetric diamines, single-crystal X-ray diffraction has been used to unambiguously confirm the configuration of the resulting regiomeric products. mdpi.com This technique is crucial for validating the structures proposed by other spectroscopic methods and for understanding the solid-state packing and intermolecular forces that govern the crystal lattice.

Computational and Theoretical Investigations of Quinoxaline 2,3 Diamine Systems

Density Functional Theory (DFT) Studies for Electronic Structure Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometries and electronic properties of quinoxaline (B1680401) derivatives. By using functionals like B3LYP combined with basis sets such as 6–311G(d,p), researchers can calculate the ground-state equilibrium geometry of these molecules with high accuracy.

These calculations provide the most stable three-dimensional conformation by minimizing the energy of the system. The resulting optimized structure is the foundation for subsequent theoretical analyses, including the prediction of spectroscopic signatures, reactivity, and intermolecular interactions. DFT studies on quinoxaline systems have been instrumental in understanding their structural parameters, dipole moments, and the distribution of electron density within the molecule.

Time-Dependent DFT (TDDFT) for Prediction of Optical and Photovoltaic Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. This method is particularly effective for predicting the optical and photovoltaic properties of quinoxaline derivatives, especially in the context of materials for organic solar cells and dye-sensitized solar cells (DSSCs).

TDDFT calculations, often using functionals like CAM-B3LYP, can accurately predict excitation energies and absorption spectra. Key parameters relevant to photovoltaic performance are routinely calculated to assess the potential of new quinoxaline-based dyes. These parameters help in understanding how efficiently a molecule can absorb light and convert it into electrical energy, guiding the design of more effective materials for solar energy applications.

| Calculated Photovoltaic Parameter | Description | Significance in Research |

|---|---|---|

| Light-Harvesting Efficiency (LHE) | Measures the fraction of incident photons at a specific wavelength that are absorbed by the molecule. | A high LHE is essential for a dye in a DSSC to generate a significant photocurrent. |

| Injection Driving Force (ΔGinject) | The change in Gibbs free energy for the injection of an electron from the dye's excited state to the semiconductor (e.g., TiO₂) conduction band. | A negative and sufficiently large value ensures efficient electron transfer, a critical step in the operation of a solar cell. |

| Open-Circuit Photovoltage (Voc) | The maximum voltage a solar cell can produce when there is no current flowing. It is related to the energy difference between the semiconductor's Fermi level and the redox potential of the electrolyte. | Predicting Voc helps in evaluating the potential energy output of the solar cell. |

Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A small energy gap generally indicates a molecule that is more easily excited and more chemically reactive. For quinoxaline derivatives, the HOMO-LUMO gap influences their color, optical properties, and potential for charge transfer, which is vital for applications in electronics and photovoltaics. For instance, a DFT study on 1-nonyl-3-phenylquinoxalin-2-one calculated a HOMO-LUMO energy gap of 3.8904 eV. These calculations provide crucial insights into molecular stability and are essential for designing molecules with specific electronic characteristics.

| Orbital/Parameter | Description | Chemical Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Relates to the ionization potential and the molecule's character as an electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Relates to the electron affinity and the molecule's character as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | Indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

Molecular Docking Studies in Relation to Biological Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This technique is extensively used to understand the mechanism of action of quinoxaline-2,3-diamine derivatives and to guide the development of new therapeutic agents.

Docking studies have successfully predicted the binding modes of various quinoxaline derivatives with several important biological targets. These simulations calculate a binding energy, which estimates the affinity of the ligand for the receptor, and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site. For example, studies on quinoxaline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a protein implicated in cancer, revealed binding energies ranging from –9.57 to –12.03 kcal/mol. The most potent compounds formed critical hydrogen bonds with LYS721 and MET769 residues within the EGFR binding site.

Other research has explored the interaction of 2,3-diaminoquinoxaline analogues with the quinolone-binding site of S. aureus DNA gyrase, revealing interactions with the Ser-1084 residue. Further studies have shown that quinoxaline derivatives can bind effectively to other targets, including the FKBP12 receptor and enzymes like α-glucosidase and α-amylase, which are relevant to immunosuppression and diabetes, respectively.

| Quinoxaline Derivative Class | Biological Target | PDB ID | Key Findings (Binding Energy, Interactions) |

|---|---|---|---|

| 1,2,3-Triazole Hybrids | Epidermal Growth Factor Receptor (EGFR) | 4HJO | Binding energies ranged from –9.57 to –12.03 kcal/mol. Interactions included H-bonds with LYS721 and MET769. |

| Nonsymmetrical 2,3-diaminoquinoxalines | Staphylococcus aureus DNA Gyrase | Not Specified | Predicted binding at the quinolone-binding site, with key interactions involving the Ser-1084 residue and DNA bases. |

| Monoterpenoid Substituted Quinoxalines | FKBP12 Receptor | 3FAP | The most potent compound showed a binding energy of -9.98 kcal/mol, interacting with PHE128, TRP190, and TYR26. |

| Novel Quinoxaline Derivatives | α-glucosidase and α-amylase | Not Specified | Docking studies were performed to investigate the binding mode for potential antidiabetic activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties or structural features (descriptors) that influence a molecule's activity, QSAR models can predict the potency of new, untested compounds. This predictive capability makes QSAR an invaluable tool in drug discovery for lead optimization and virtual screening.

The fundamental principle of QSAR is that the biological activity of a molecule is determined by its chemical structure. The process involves building a statistical model, often using methods like Multiple Linear Regression (MLR), that connects molecular descriptors to activity. For quinoxaline derivatives, QSAR studies can elucidate the structure-activity relationships for various biological endpoints, such as anticonvulsant activity via AMPA receptor antagonism.

A robust QSAR model is characterized by strong statistical parameters, such as a high coefficient of determination (R²), which indicates how well the model explains the variance in the observed biological activity. For example, successful QSAR models for other heterocyclic compounds have achieved R² values in the range of 0.726–0.869, demonstrating a strong correlation between the selected descriptors and the anti-tuberculosis activity. These models guide medicinal chemists in designing more potent and selective quinoxaline-based therapeutic agents.

| QSAR Concept | Description |

|---|---|

| Molecular Descriptors | Numerical values that characterize the physical, chemical, or structural properties of a molecule (e.g., molecular weight, logP, electronic properties, topological indices). |

| Mathematical Model | An equation, typically derived from regression analysis, that correlates the descriptors (independent variables) with the biological activity (dependent variable). |

| Model Validation | The process of assessing the predictive power and robustness of the QSAR model using statistical metrics like the coefficient of determination (R²) and cross-validation (Q²). |

| Predictive Application | Using the validated model to predict the biological activity of novel compounds to prioritize synthesis and testing, thus saving time and resources. |

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Development of Antimicrobial Agents

The quinoxaline (B1680401) core is a key pharmacophore in the design of new antimicrobial drugs. Derivatives of quinoxaline-2,3-diamine have demonstrated a broad spectrum of activity against bacteria, fungi, mycobacteria, parasites, and viruses, making them a promising area for further investigation in the fight against infectious diseases. nih.gov

Antibacterial Activity Research against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been the subject of extensive research for their antibacterial properties against a variety of pathogenic strains. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

A series of nonsymmetrical 2,3-diaminoquinoxaline derivatives were synthesized and screened for antibacterial activity. researchgate.nettandfonline.com Certain compounds from this series, notably 4b, 4c, 4h, and 4n, displayed significant antibacterial effects. researchgate.nettandfonline.com Specifically, compound 4c showed inhibition zones ranging from 10.5 to 14.89 mm against the tested bacterial strains. researchgate.nettandfonline.com Molecular docking studies suggest that these analogues may act as DNA intercalators, binding at the quinolone-binding site of S. aureus DNA gyrase. researchgate.nettandfonline.com

In other research, newly synthesized quinoxaline derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov Several compounds showed high activity against both types of bacteria. mdpi.com For instance, compounds 2d and 3c were highly effective against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.gov The same compounds, along with others, also showed potent activity against the Gram-positive Bacillus subtilis, with an MIC of 16 μg/mL. nih.gov The research highlights that symmetrically disubstituted quinoxalines often display the most significant antibacterial activity. nih.gov

| Compound | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 4c | Various bacterial strains | Zone of Inhibition | 10.5 - 14.89 mm | researchgate.nettandfonline.com |

| Compound 2d | Escherichia coli (Gram-negative) | MIC | 8 µg/mL | nih.gov |

| Compound 3c | Escherichia coli (Gram-negative) | MIC | 8 µg/mL | nih.gov |

| Compound 2d | Bacillus subtilis (Gram-positive) | MIC | 16 µg/mL | nih.gov |

| Compound 3c | Bacillus subtilis (Gram-positive) | MIC | 16 µg/mL | nih.gov |

| Compound 4 | Bacillus subtilis (Gram-positive) | MIC | 16 µg/mL | nih.gov |

| Compound 6a | Bacillus subtilis (Gram-positive) | MIC | 16 µg/mL | nih.gov |

Antifungal Activity Research

The therapeutic potential of this compound derivatives extends to antifungal applications. Various studies have demonstrated their efficacy against pathogenic fungal strains. nih.gov For example, a series of novel quinoxaline derivatives were evaluated for their activity against plant pathogenic fungi, with some compounds showing significant in vitro results. rsc.org

In one study, compounds were tested against Aspergillus niger and Candida albicans. mdpi.com Another investigation screened derivatives against Candida albicans and Aspergillus flavus. nih.gov The pentacyclic compound 10 from this study exhibited the highest antifungal activity against both strains, with a MIC value of 16 μg/mL. nih.gov Research on 2,3-bifunctionalized quinoxalines revealed that compound 14 was the most effective inhibitor, causing a 51% inhibition of Fusarium growth at a concentration of 72 mg/L. nih.gov

A separate study focused on designing quinoxaline-2-oxyacetate hydrazide derivatives found that many of the synthesized compounds exhibited notable antifungal activity. mdpi.com Against Rhizoctonia solani, 29 of the tested compounds showed excellent activity, with EC₅₀ values below 1 μg/mL. mdpi.com

| Compound | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pentacyclic Compound 10 | Candida albicans | MIC | 16 µg/mL | nih.gov |

| Pentacyclic Compound 10 | Aspergillus flavus | MIC | 16 µg/mL | nih.gov |

| Compound 14 | Fusarium sp. | % Inhibition | 51% at 72 mg/L | nih.gov |

| Compound 5j | Rhizoctonia solani | EC₅₀ | 8.54 µg/mL | rsc.org |

| Compound 5t | Rhizoctonia solani | EC₅₀ | 12.01 µg/mL | rsc.org |

| Compound 28 | Rhizoctonia solani | EC₅₀ | 0.15 µg/mL | mdpi.com |

Antitubercular Activity Research

Quinoxaline derivatives have emerged as a promising scaffold for the development of new agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com Research has highlighted several quinoxaline-based compounds with potent antimycobacterial activity. mdpi.com

One study identified 2-carboxyquinoxaline compounds with activity against M. tuberculosis, with MIC₉₉ values ranging from 3.1 to 12.5 µM. mdpi.com The lead compound from this series was found to inhibit DprE1, an essential enzyme for bacterial wall synthesis. mdpi.com Another investigation into quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives found a compound, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, to be active in reducing bacterial counts in the lungs and spleens of infected mice. bohrium.com This compound was also effective against nonreplicating bacteria adapted to low-oxygen conditions, a crucial feature for treating latent tuberculosis infections. bohrium.com

The structure-activity relationship studies of quinoxalinyl chalcones showed that the presence of a hydroxyl group at a specific position on a phenyl ring enhances antimycobacterial activity, indicating the importance of the compound's hydrophobicity/lipophilicity balance. mdpi.com

Antimalarial Activity Research

The quinoxaline scaffold is also a foundation for the development of novel antimalarial drugs. nih.gov A series of quinoxaline-based compounds, initially identified as anti-schistosomal agents, were found to have potent activity against the asexual blood stage of Plasmodium falciparum, the deadliest malaria parasite. nih.gov

These compounds demonstrated sub-micromolar antimalarial activity, with IC₅₀ values as low as single-digit nanomolar against both laboratory and multi-drug resistant strains. nih.gov For instance, compound 22 showed potent activity against the 3D7 strain (IC₅₀ = 22 nM) and the multi-drug resistant Dd2 strain (IC₅₀ = 32 nM). nih.gov Research also suggests that these quinoxaline compounds have a low propensity for resistance development, which is a significant advantage over many existing antimalarial drugs. nih.gov

Antiviral and Anti-HIV Activity Research

The broad biological activity of the quinoxaline nucleus includes potent antiviral and anti-HIV properties. nih.gov The planar polyaromatic system of quinoxaline derivatives makes them good candidates for targeting viral proteins. nih.gov

In the context of anti-HIV research, the quinoxaline scaffold has been identified as a core moiety for designing novel agents. nih.govresearchgate.net A series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized, and two compounds with bulky substitutions at positions 2 and 3 showed better activity compared to less bulky substitutions, without exhibiting cytotoxicity on VERO cells. nih.gov Another study led to the discovery of two selective and potent quinoxaline reverse transcriptase inhibitors with a high selectivity index. researchgate.net One particular derivative, compound 19, displayed inhibitory activity (EC₅₀ = 3.1 nM) similar to the established anti-HIV drug nevirapine (B1678648) (EC₅₀ = 6.7 nM), marking it as a promising lead compound. nih.gov These findings underscore the potential of quinoxaline-based compounds as integrase or reverse transcriptase inhibitors for HIV treatment. nih.govresearchgate.netnih.gov

Anticancer and Antitumor Research

Quinoxaline derivatives are recognized as a novel and promising class of anticancer medications, demonstrating significant therapeutic potential against various tumor types. researchgate.netmdpi.com Their mechanism of action often involves inhibiting key enzymes and pathways crucial for cancer cell proliferation and survival.

A series of 2,4-disubstituted benzo[g]quinoxaline (B1338093) molecules were synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. mdpi.com One compound, in particular, exhibited the highest cytotoxicity with an IC₅₀ value of 2.89 µM and was found to be a potent inhibitor of topoisomerase IIβ. mdpi.com This compound was also shown to induce apoptosis through the activation of Bax and downregulation of Bcl2. mdpi.com

Other studies have explored quinoxaline derivatives bearing a sulfonamide moiety. One such compound exhibited good anti-cancer activity against HCT116 (colon cancer) and MCF-7 cell lines, with IC₅₀ values of 4.4 µM and 5.3 µM, respectively. nih.gov Research on aminoalcohol-based quinoxalines, DEQX and OAQX, showed they reduced the viability of HT-29 (colon cancer) cells in a concentration-dependent manner and induced apoptosis. scielo.br These findings confirm that the quinoxaline scaffold is a valuable platform for the design of new anticancer agents that can induce apoptosis and inhibit critical cellular targets like topoisomerase. nih.govmdpi.com

| Compound | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | IC₅₀ | 2.89 µM | mdpi.com |

| Compound XVa (sulfonamide derivative) | HCT116 (Colon) | IC₅₀ | 4.4 µM | nih.gov |

| Compound XVa (sulfonamide derivative) | MCF-7 (Breast) | IC₅₀ | 5.3 µM | nih.gov |

| Compound 3 (triazole derivative) | Ty-82 (Leukemia) | IC₅₀ | 2.5 µM | mdpi.com |

| Compound 3 (triazole derivative) | THP-1 (Leukemia) | IC₅₀ | 1.6 µM | mdpi.com |

Anti-proliferative Activity against Various Human Cancer Cell Lines (e.g., A549, HeLa, GBM)

Derivatives of quinoxaline have demonstrated notable anti-proliferative activity against a range of human cancer cell lines. Research has shown that these compounds can inhibit the growth of lung carcinoma (A549), cervical cancer (HeLa), and glioblastoma (GBM) cells.

For instance, certain novel quinoxaline derivatives have been synthesized and evaluated for their in vitro anticancer activity against cell lines including A549 and HeLa. nih.gov Studies have shown that some of these compounds exhibit promising activity, with IC₅₀ values indicating their potential as cytotoxic agents. nih.gov Specifically, quinoxalines with an arylethynyl group have shown promising antineoplastic properties against glioblastoma and A549 lung cancer cell lines.

Furthermore, research into aminoalcohol-based quinoxaline small molecules demonstrated a reduction in the viability of Ht-29 (colon carcinoma) cells in a concentration-dependent manner. nih.gov Another study highlighted that newly synthesized 1,2,3-triazole derivatives of quinoxaline showed promising activity against HeLa, MCF-7 (breast cancer), and A549 cell lines. nih.gov

Research into Antineoplastic and Antitumor Properties

The antineoplastic and antitumor properties of quinoxaline derivatives are a significant area of investigation. These compounds are recognized as a novel class of anticancer agents with promising therapeutic potential, particularly against solid tumors. The core quinoxaline structure provides a versatile scaffold for developing pharmaceutical agents due to its ability to interact with multiple biological targets. researchgate.net

The anticancer mechanism often involves the inhibition of key enzymes in cancer-related pathways. For example, some quinoxaline derivatives function as topoisomerase IIβ inhibitors, which prevents DNA duplication in cancer cells. Others act as phosphoinositide-3 kinase (PI3K) inhibitors, preventing tumor phosphorylation. The vascular endothelial growth factor receptor-2 (VEGFR-2) is another crucial target in cancer angiogenesis, and quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. ekb.egekb.eg

Investigations into DNA Intercalating Ligand Behavior

A key mechanism contributing to the antitumor activity of many quinoxaline derivatives is their ability to act as DNA intercalating agents. The planar structure of the quinoxaline ring system allows it to insert itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Molecular docking studies have been employed to predict the binding modes of quinoxaline derivatives and their potential for DNA intercalation. These computational methods help in understanding how the compounds interact with DNA at a molecular level. This behavior is a critical aspect of their biological activity and a focal point for the design of new anticancer drugs.

Anti-inflammatory and Analgesic Activity Research

Beyond oncology, quinoxaline derivatives have been investigated for their potential anti-inflammatory and analgesic (pain-relieving) properties. mdpi.comresearchgate.net Several studies have reported the synthesis of quinoxaline derivatives and their evaluation in various models of inflammation and pain. nih.gov

For example, certain aminoalcohol-based quinoxaline molecules have been shown to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov In animal models, some substituted quinoxaline derivatives demonstrated significant analgesic activity in acetic acid-induced writhing tests and a reduction in edema in carrageenan-induced paw edema assays, which are standard methods for screening anti-inflammatory and analgesic agents. researchgate.net

Other Pharmacological Research Areas (e.g., Antidiabetic, Antithrombotic, Anticonvulsant)

The structural versatility of the quinoxaline nucleus has led to its exploration in a wide array of pharmacological contexts. mdpi.comresearchgate.net

Antidiabetic Activity : Researchers have synthesized and screened quinoxaline derivatives for their potential to manage diabetes. Studies in animal models have investigated their effects on serum glucose levels, showing that certain compounds exhibit good antidiabetic activity. researchgate.net

Antithrombotic Activity : The potential of quinoxaline derivatives as antithrombotic agents has also been a subject of interest, indicating a possible role in preventing blood clots. mdpi.com

Anticonvulsant Activity : Certain quinoxaline derivatives have been designed and evaluated as antagonists of the AMPA receptor, which is implicated in neurological disorders. These compounds have shown anticonvulsant effects in animal models of seizures. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinoxaline derivatives. These studies systematically modify the chemical structure of the quinoxaline core to understand how different functional groups and substitutions influence biological activity. mdpi.comresearchgate.net

For anticancer activity, SAR studies have revealed that the type and position of substituents on the quinoxaline ring are critical. For example, the presence of electron-releasing groups (like -OCH₃) versus electron-withdrawing groups (like -Cl or -NO₂) at specific positions can significantly increase or decrease the compound's potency. mdpi.com Similarly, for anti-inflammatory and other activities, the nature of the side chains and substituents determines the efficacy and selectivity of the compounds. mdpi.com These insights are essential for the rational design of more potent and specific drug candidates.

Ligand-Based Drug Design and Molecular Target Interaction Research

Modern drug discovery heavily relies on computational methods like ligand-based drug design and molecular docking to develop new therapeutic agents. For quinoxaline derivatives, these approaches have been instrumental in identifying and optimizing compounds for specific biological targets. ekb.egresearchgate.net

Researchers use molecular docking to predict how different quinoxaline derivatives will bind to the active site of a target protein, such as VEGFR-2 or the epidermal growth factor receptor (EGFR), both of which are important in cancer therapy. nih.govekb.eg These in-silico studies provide insights into the binding affinities and interaction modes, helping to explain the biological activity observed in laboratory tests. ekb.eg This computational approach accelerates the drug design process by allowing scientists to prioritize the synthesis of compounds that are most likely to be effective, saving time and resources. researchgate.netnih.gov

Research in Materials Science and Catalysis

Catalysis Applications

The nitrogen atoms in the quinoxaline (B1680401) ring system, along with the amino groups at the 2 and 3 positions, provide excellent coordination sites for transition metals. This has led to the extensive investigation of quinoxaline-2,3-diamine derivatives as ligands in various catalytic applications.

Quinoxaline-based ligands, including derivatives of this compound, are utilized in the preparation of transition metal complexes for catalytic purposes. ijfans.org The structural nucleus of quinoxaline is a key factor in the advantageous features of these ligands. ijfans.org Modifications to the ligand moiety, such as the introduction of heteroatoms or varying substituents, can induce useful features and intended properties in the resulting metal complexes. ijfans.org The combination of a heterocyclic ring with an azomethine moiety can lead to potential biological and catalytic activities.

Transition metal complexes containing a quinoxaline moiety have been of considerable interest due to their structural chemistry and biological functions. researchgate.net The synthesis of polydentate Schiff bases derived from quinoxaline derivatives has contributed to the growth in this field. researchgate.net For instance, a tridentate Schiff base ligand, quinoxaline-2-carboxalidine-2-amino-5-methylphenol, has been used to synthesize new transition metal complexes with various geometries, including octahedral and square planar structures. researchgate.net

Metal complexes derived from quinoxaline derivatives have demonstrated catalytic activity in a range of organic reactions. For example, coordinatively unsaturated manganese(II), iron(III), and copper(II) complexes of a quinoxaline-based Schiff base have been found to be active catalysts in phenol hydroxylation. researchgate.net In this reaction, the copper(II) complex showed the maximum conversion of phenol, with catechol as the major product. researchgate.net The catalytic activity is influenced by the coordination environment of the metal ion; coordinatively saturated complexes, such as a nickel(II) complex with an octahedral geometry, have shown poor catalytic activity. researchgate.net

Iron (III) complexes with quinoxaline have been studied for their catechol oxidase activity, which is a model reaction for discovering new oxidative catalysts. rsc.org These complexes are capable of catalyzing the oxidation of 3,5-di-tert-butyl catechol to 3,5-di-tert-butyl-o-benzoquinone using atmospheric dioxygen. rsc.org

Table 1: Catalytic Activity of Transition Metal Complexes with Quinoxaline-based Ligands in Phenol Hydroxylation

| Metal Complex | Coordination Geometry | Catalytic Activity | Major Product |

| Manganese(II) | Tetrahedral | Active | Catechol |

| Iron(III) | Square pyramidal | Active | Catechol |

| Copper(II) | Square planar | Highly Active | Catechol |

| Nickel(II) | Octahedral | Poor | - |

Data compiled from research on quinoxaline-2-carboxalidine-2-amino-5-methylphenol complexes. researchgate.net

Optoelectronic Materials Research

The extended π-system and electron-accepting nature of the quinoxaline core make its derivatives promising candidates for applications in optoelectronic materials. Research has focused on their luminescent properties, potential as organic semiconductors, and use in dye-sensitized solar cells.

Quinoxaline-based metal complexes, particularly those with iridium(III) and platinum(II), have been shown to exhibit excellent luminescence properties and emission attributes. ijfans.orgcardiff.ac.uk These properties are often superior to systems containing quinoline or 2-phenyl pyridine. ijfans.org The development of phosphorescent Ir(III) and Pt(II) complexes derived from 2-phenylquinoxaline has been a focus of research, with potential applications in OLED development and biological imaging. cardiff.ac.uk The emission wavelengths of these complexes can be finely tuned from yellow to deep-red by modifying the ligand structure. cardiff.ac.uk

Quinoxaline derivatives are actively being investigated for their applications as organic semiconductors and electroluminescent materials. sphinxsai.comijrar.org They are considered efficient electroluminescent materials and are used in the development of organic light-emitting diodes (OLEDs). sphinxsai.comresearchgate.net Synthetic quinoxaline moieties are a part of several antibiotics that are known to inhibit the growth of Gram-positive bacteria and are also active against various transplantable tumors. sphinxsai.com

The application of quinoxaline derivatives in dyes, efficient electroluminescent materials, and organic semiconductors is well-documented. sphinxsai.comijrar.org These compounds are also useful as intermediates for many target molecules in organic synthesis. ijrar.org The wide range of applications has spurred continuous innovative research on quinoxaline scaffolds to discover novel candidates for various technologies. tandfonline.com

Quinoxaline derivatives have emerged as promising materials for use in dye-sensitized solar cells (DSSCs). researchgate.net They are often used as an electron-acceptor unit in donor-acceptor type systems, which are promising for various photovoltaic and optoelectronic applications. researchgate.net The extension of π-linkers in D-A-π-A quinoxaline-based sensitizers is a viable tactic to improve the molar absorption coefficient and red-shift the absorption peak, which is beneficial for light harvesting. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to optimize the electronic, optical, and photovoltaic properties of new 8-hydroxyquinoline derivatives based on quinoxaline-2,3-dione for DSSC applications. wu.ac.thbohrium.com These studies have shown that the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of these molecules can have a positive impact on the dye regeneration and electron injection processes. wu.ac.thbohrium.com Key parameters such as the light-harvesting efficiency, injection driving force, and open-circuit photovoltage are evaluated to predict the reactivity and suitability of these dyes as sensitizers in DSSCs. wu.ac.thbohrium.com

Table 2: Key Parameters of Quinoxaline-2,3-dione Derivatives for DSSC Applications from Theoretical Studies

| Parameter | Significance in DSSCs |

| HOMO Energy Level | Related to the dye's ability to be regenerated by the electrolyte. |

| LUMO Energy Level | Determines the efficiency of electron injection into the semiconductor's conduction band. |

| HOMO-LUMO Gap | Influences the light absorption properties of the dye. |

| Light Harvesting Efficiency (LHE) | A measure of the fraction of incident photons absorbed by the dye. |

| Injection Driving Force (ΔGinject) | The free energy change for electron injection from the dye to the semiconductor. |

| Open-Circuit Photovoltage (Voc) | The maximum voltage available from a solar cell. |

This table is based on theoretical investigations of novel organic dyes derived from quinoxaline-2,3-dione. wu.ac.thbohrium.com

Challenges and Future Research Directions for Quinoxaline 2,3 Diamine

Development of Novel and Highly Efficient Synthetic Routes

The classical synthesis of quinoxalines, often involving the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, can be hampered by harsh reaction conditions, long reaction times, and the use of strong acid catalysts. nih.gov Future research is geared towards overcoming these limitations by developing more efficient, cost-effective, and environmentally friendly synthetic methodologies.

Key areas for future development include:

Green Chemistry Approaches: The use of greener solvents, such as water or ethanol (B145695), and catalysts like bentonite (B74815) clay K-10 are being explored to create more sustainable synthetic pathways. mdpi.com Microwave-assisted synthesis is another promising technique to accelerate reactions and improve yields. udayton.edu

Novel Catalytic Systems: Research into new catalysts, including metal-based catalysts like palladium acetate (B1210297) and recyclable catalysts such as alumina-supported heteropolyoxometalates, aims to improve reaction efficiency and facilitate easier product purification. nih.govresearchgate.net The development of one-pot cascade processes that avoid the need for extra catalysts and harsh conditions is also a significant goal. nih.gov

Diverse Starting Materials: Exploring a wider range of starting materials beyond traditional o-phenylenediamines and α-dicarbonyl compounds can lead to the synthesis of novel quinoxaline-2,3-diamine derivatives with unique substitution patterns. rsc.orgarcjournals.org This includes the use of α-aminoxylated 1,3-dicarbonyl compounds and the reaction of 2,3-dichloroquinoxaline (B139996) with various amino substrates. nih.govresearchgate.nettandfonline.com

Table 1: Comparison of Synthetic Routes for Quinoxaline (B1680401) Derivatives

| Synthetic Method | Key Features | Advantages | Challenges/Future Directions |

|---|---|---|---|

| Classical Condensation | Condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. nih.gov | Well-established and versatile. | Often requires harsh conditions, strong acids, and long reaction times. nih.gov |

| Green Synthesis | Use of environmentally benign solvents and catalysts (e.g., bentonite clay). mdpi.com | Eco-friendly, often milder conditions. | Optimizing catalyst efficiency and recyclability. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. udayton.edu | Rapid reaction times, often higher yields. udayton.edu | Scaling up reactions and ensuring uniform heating. |

| Novel Catalysis | Employment of catalysts like palladium acetate or supported heteropolyoxometalates. nih.govresearchgate.net | High efficiency, potential for recyclability. nih.gov | Catalyst cost and sensitivity to reaction conditions. |

Exploration of Broader Biological Activities and Identification of Novel Molecular Targets

Quinoxaline derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govscienceopen.combenthamdirect.com However, the full therapeutic potential of this compound and its analogues is likely yet to be uncovered.

Future research in this area should focus on:

Screening against a Wider Range of Diseases: Systematic screening of this compound libraries against a more diverse set of diseases, including neurodegenerative disorders, metabolic diseases, and a broader spectrum of cancers and infectious agents, is warranted.

Identification of Specific Molecular Targets: A significant challenge is to move beyond phenotypic screening and identify the specific molecular targets of active compounds. Techniques such as affinity chromatography, proteomics, and genetic sequencing can be employed to elucidate the mechanism of action. For instance, some derivatives have been identified as inhibitors of DNA gyrase and topoisomerase II. researchgate.netnih.gov

Exploring Unconventional Therapeutic Areas: The unique chemical structure of this compound may lend itself to applications in less explored therapeutic areas, such as anti-parasitic agents or modulators of ion channels.

Table 2: Known and Potential Biological Activities of this compound Derivatives

| Biological Activity | Known Examples/Targets | Future Research Focus |

|---|---|---|

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria; DNA gyrase inhibition. researchgate.netnih.gov | Screening against multi-drug resistant strains; exploring novel antibacterial and antifungal mechanisms. nih.gov |

| Anticancer | Activity against various cancer cell lines; Topoisomerase II inhibition. nih.govnih.govnih.gov | Identification of specific kinase targets; exploring activity against cancer stem cells. |

| Antiviral | Activity against viruses such as herpes virus and potential against SARS-CoV-2. sapub.orgnih.gov | Screening against a broader range of viruses; elucidating antiviral mechanisms of action. scienceopen.com |

| Anti-inflammatory | Inhibition of inflammatory modulators like cyclooxygenase and NF-κB. benthamdirect.com | Investigating effects on specific inflammatory pathways and cytokine production. nih.gov |

Rational Design of this compound Derivatives with Enhanced Selectivity and Efficacy